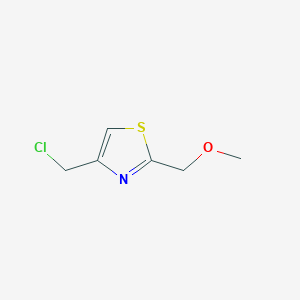
4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole
描述
4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of chloromethyl and methoxymethyl groups attached to the thiazole ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole typically involves the reaction of thiazole derivatives with chloromethylating agents. One common method is the reaction of 2-(methoxymethyl)thiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions at temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the chloromethylation of 2-(methoxymethyl)thiazole using chloromethyl methyl ether and a suitable catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiazolidine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), and mild heating (40-60°C).
Oxidation: Potassium permanganate, hydrogen peroxide, solvents (water, acetic acid), and room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, solvents (ether, tetrahydrofuran), and low temperatures (0-10°C).
Major Products:
- Substitution reactions yield various thiazole derivatives.
- Oxidation reactions produce sulfoxides and sulfones.
- Reduction reactions result in thiazolidine derivatives.
科学研究应用
4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and dyes.
作用机制
The mechanism of action of 4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxymethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
相似化合物的比较
4-(Chloromethyl)phenyltrimethoxysilane: Similar in having a chloromethyl group but differs in the presence of a phenyl ring and trimethoxysilane group.
Chloromethyl methyl ether: Shares the chloromethyl group but lacks the thiazole ring structure.
2-(Methoxymethyl)thiazole: Similar in having the methoxymethyl group but lacks the chloromethyl group.
Uniqueness: 4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole is unique due to the combination of chloromethyl and methoxymethyl groups attached to the thiazole ring. This unique structure imparts specific reactivity and properties, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
属性
IUPAC Name |
4-(chloromethyl)-2-(methoxymethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNOS/c1-9-3-6-8-5(2-7)4-10-6/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUAQOMXCHGZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CS1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride](/img/structure/B2542591.png)
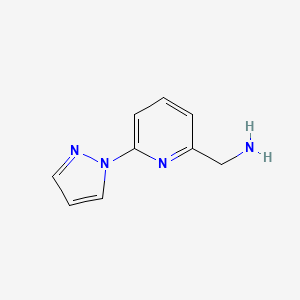
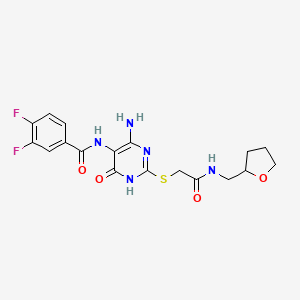
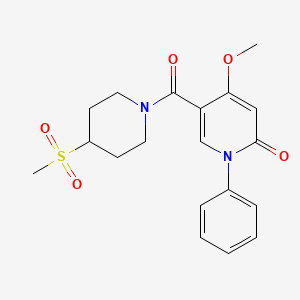
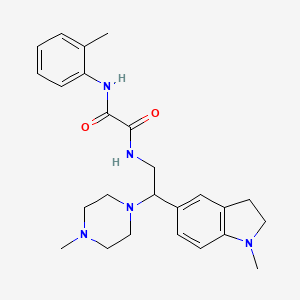
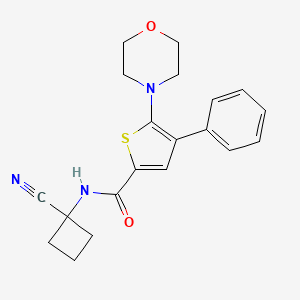
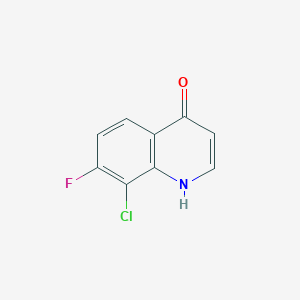
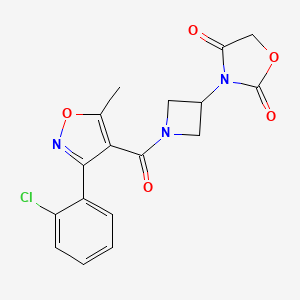
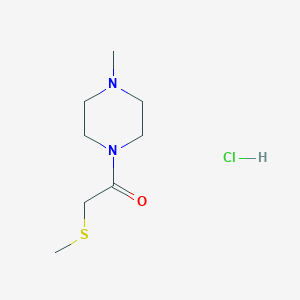
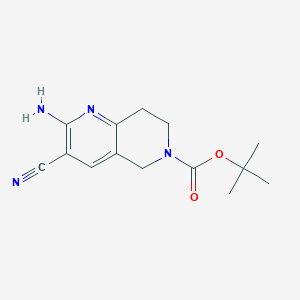
![N-(5-chloro-2-methoxyphenyl)-1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2542605.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2542609.png)
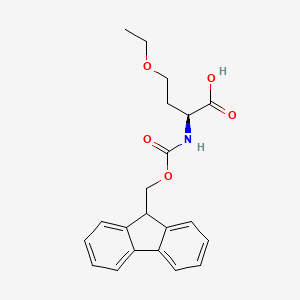
![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine](/img/structure/B2542613.png)
